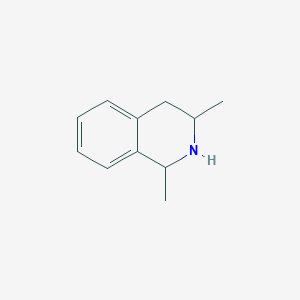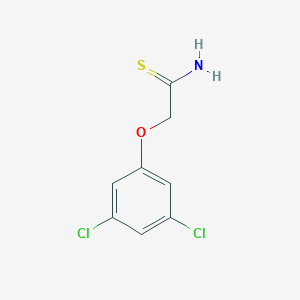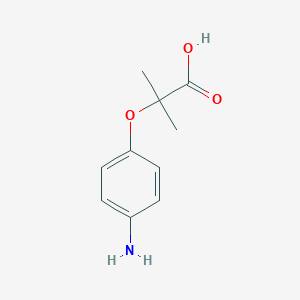
Propanamide,2-(dimethylamino)-3-hydroxy-,(R)-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Dimethylamino-3-Hydroxypropionamide is a chiral compound with significant applications in various fields of science and industry. It is characterized by the presence of a dimethylamino group, a hydroxy group, and an amide group attached to a three-carbon chain. The compound’s chirality arises from the presence of an asymmetric carbon atom, making it an important molecule in stereochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Dimethylamino-3-Hydroxypropionamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-2-Amino-3-Hydroxypropanoic Acid.
Amidation Reaction: The amino group of ®-2-Amino-3-Hydroxypropanoic Acid is reacted with dimethylamine under controlled conditions to form the desired amide.
Reaction Conditions: The reaction is usually carried out in the presence of a coupling agent like N,N’-Dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-Dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods: In industrial settings, the production of ®-2-Dimethylamino-3-Hydroxypropionamide may involve large-scale amidation reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: ®-2-Dimethylamino-3-Hydroxypropionamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-2-Dimethylamino-3-Hydroxypropionamide has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ®-2-Dimethylamino-3-Hydroxypropionamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s chirality plays a crucial role in its binding affinity and specificity. It can modulate biochemical pathways by acting as an inhibitor or activator of specific enzymes, thereby influencing various physiological processes.
Comparison with Similar Compounds
(S)-2-Dimethylamino-3-Hydroxypropionamide: The enantiomer of the compound with opposite chirality.
2-Dimethylamino-3-Hydroxypropanoic Acid: A related compound with a carboxylic acid group instead of an amide group.
2-Dimethylamino-3-Hydroxypropanol: A similar compound with a hydroxyl group instead of an amide group.
Uniqueness: ®-2-Dimethylamino-3-Hydroxypropionamide is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
116833-21-7 |
|---|---|
Molecular Formula |
C5H12N2O2 |
Molecular Weight |
132.16 g/mol |
IUPAC Name |
(2R)-2-(dimethylamino)-3-hydroxypropanamide |
InChI |
InChI=1S/C5H12N2O2/c1-7(2)4(3-8)5(6)9/h4,8H,3H2,1-2H3,(H2,6,9)/t4-/m1/s1 |
InChI Key |
VTXPZVSCKQOHJD-SCSAIBSYSA-N |
SMILES |
CN(C)C(CO)C(=O)N |
Isomeric SMILES |
CN(C)[C@H](CO)C(=O)N |
Canonical SMILES |
CN(C)C(CO)C(=O)N |
Synonyms |
Propanamide, 2-(dimethylamino)-3-hydroxy-, (R)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-(6-Bromoimidazo[1,2-a]pyrazin-8-yl)morpholine](/img/structure/B53014.png)




